N-(1'-methylspiro[chromane-2,4'-piperidin]-4-yl)but-2-ynamide
Description
N-(1’-methylspiro[chromane-2,4’-piperidin]-4-yl)but-2-ynamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the spiro[chromane-2,4’-piperidine] family, known for its unique structural features and potential therapeutic applications. The presence of both chromane and piperidine moieties in its structure contributes to its diverse biological activities.
Properties
IUPAC Name |
N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)but-2-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-6-17(21)19-15-13-18(9-11-20(2)12-10-18)22-16-8-5-4-7-14(15)16/h4-5,7-8,15H,9-13H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWGEZVRSFLCHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CC2(CCN(CC2)C)OC3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1’-methylspiro[chromane-2,4’-piperidin]-4-yl)but-2-ynamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Spiro[chromane-2,4’-piperidine] Core: This step involves the condensation and cyclization reactions to form the spiro core. The reaction conditions often include the use of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF).
Introduction of the But-2-ynamide Group: The final step involves the coupling of the spiro core with but-2-ynamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1’-methylspiro[chromane-2,4’-piperidin]-4-yl)but-2-ynamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as a DNA gyrase inhibitor, which is crucial for bacterial DNA replication.
Medicine: Explored for its potential as an anticancer, antidiabetic, and anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1’-methylspiro[chromane-2,4’-piperidin]-4-yl)but-2-ynamide involves its interaction with specific molecular targets. For instance, as a DNA gyrase inhibitor, it binds to the enzyme’s active site, preventing the supercoiling of DNA, which is essential for bacterial replication . This inhibition disrupts the bacterial cell cycle, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Spiro[chromane-2,4’-piperidine]-4(3H)-one: Known for its pharmacological potential as an antidiabetic and anticancer agent.
Spiro[chromane-2,4’-piperidin]-4-yl)but-2-ynamide derivatives: These derivatives have been studied for their enhanced biological activities.
Uniqueness
N-(1’-methylspiro[chromane-2,4’-piperidin]-4-yl)but-2-ynamide stands out due to its unique combination of the spiro[chromane-2,4’-piperidine] core and the but-2-ynamide group. This structural uniqueness contributes to its diverse range of biological activities and potential therapeutic applications .
Biological Activity
N-(1'-methylspiro[chromane-2,4'-piperidin]-4-yl)but-2-ynamide is a complex organic compound with potential biological activities that merit detailed exploration. This article reviews its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a spirocyclic chromane moiety combined with a piperidine ring and a butynamide group . Its molecular formula and weight are essential for understanding its chemical behavior and interactions. The unique structural elements of this compound are believed to confer specific reactivity and biological activity, which may not be present in simpler derivatives.
Inhibition of Acetyl-CoA Carboxylase (ACC)
Research indicates that this compound exhibits significant inhibitory activity against acetyl-CoA carboxylase (ACC) , an enzyme crucial for fatty acid metabolism. Studies have shown that derivatives of spiro[chroman-2,4'-piperidin]-4-one demonstrate ACC inhibitory activity in low nanomolar ranges, suggesting potential applications in treating metabolic disorders such as obesity and diabetes .
Neuroprotective Effects
Compounds with similar structural characteristics have been evaluated for their neuroprotective effects, indicating that this compound may also hold promise in the treatment of neurodegenerative diseases . The structural features that contribute to these effects warrant further investigation.
Potential as DNA Gyrase Inhibitors
In silico studies have identified related compounds as potential inhibitors of DNA gyrase , an essential enzyme involved in DNA replication. These findings suggest that this compound could be developed as a drug candidate against antibiotic-resistant bacteria .
Synthesis and Derivatives
The synthesis of this compound typically involves advanced organic synthesis techniques. The presence of both spirocyclic structure and the butynamide group allows for the exploration of various synthetic pathways to produce analogs with modified biological activities .
Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Spiro[chroman-2,4'-piperidin]-4-one | Similar spirocyclic framework | ACC inhibitor; potential anti-obesity agent |
| 1-Methylpiperidine derivatives | Lacks chromane structure but retains piperidine | Neuroprotective effects; used in CNS disorders |
| Butynamides | Variations without spirocyclic structures | Diverse biological activities; some serve as anti-cancer agents |
The table highlights how variations in structure can lead to distinct biological activities, emphasizing the importance of the unique features of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
